molecular formula C8H6BrFN2 B1527767 5-Bromo-6-fluoro-3-methyl-1H-indazole CAS No. 864773-66-0

5-Bromo-6-fluoro-3-methyl-1H-indazole

Katalognummer: B1527767
CAS-Nummer: 864773-66-0
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: LAHMHTLOIHUMFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Properties 5-Bromo-6-fluoro-3-methyl-1H-indazole (CAS: 864773-66-0) is a halogenated indazole derivative featuring a bromine atom at position 5, fluorine at position 6, and a methyl group at position 2. Its molecular formula is C₈H₅BrFN₂, with a molecular weight of 229.04 g/mol.

Safety and Handling According to its Safety Data Sheet (SDS), the compound requires handling in well-ventilated areas with appropriate personal protective equipment (PPE), including gloves and eye protection. No specific toxicity or ecotoxicity data are provided, but standard precautions for halogenated aromatic compounds (e.g., avoiding inhalation and skin contact) are recommended .

Eigenschaften

IUPAC Name

5-bromo-6-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHMHTLOIHUMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696185
Record name 5-Bromo-6-fluoro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864773-66-0
Record name 5-Bromo-6-fluoro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole typically involves:

  • Preparation of a substituted acetophenone intermediate bearing bromine and fluorine substituents.
  • Conversion of this intermediate into a 3-methyl-5-bromo-6-fluoro-1H-indazole core via diazotization and cyclization.
  • Final purification and isolation steps to obtain the target compound with high yield and purity.

Preparation of Key Intermediate: 2-Amino-5-bromo-6-fluoroacetophenone

A crucial precursor is the amino-substituted acetophenone derivative. According to a method for related 5-bromo substituted indazoles, the synthesis involves:

  • Reduction of 2-nitro-5-bromoacetophenone using iron powder and ammonium chloride in a mixed solvent system (e.g., ethyl acetate/methanol/water) at moderate temperatures (~60°C) overnight.
  • The reduction yields 2-amino-5-bromoacetophenone with an approximate yield of 85% after extraction and recrystallization.

For the fluoro-substituted analog, fluorine is introduced either by starting with a fluorinated acetophenone or by selective fluorination at the appropriate stage.

Cyclization to 3-Methyl-5-bromo-6-fluoro-1H-indazole

The cyclization to form the indazole ring is generally achieved via a diazotization and reduction sequence:

  • Diazotization of the 2-amino-5-bromo-6-fluoroacetophenone in acidic conditions using sodium nitrite at low temperatures (0–10 °C).
  • Subsequent reduction with stannous chloride (SnCl2) in hydrochloric acid to induce intramolecular cyclization, forming the indazole ring system.
  • The reaction mixture is then basified to pH 8–9 to precipitate the indazole product.
  • Filtration and drying yield the desired 3-methyl-5-bromo-6-fluoro-1H-indazole, typically with yields around 80%.

Alternative Method: Base-Promoted Deacetylation of 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone

Another documented method involves:

  • Starting from 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone, which is treated with bases such as potassium carbonate, potassium bicarbonate, or sodium hydroxide in a methanol/water mixture.
  • The reaction is carried out at room temperature with stirring for about 12 hours.
  • Completion is monitored by thin-layer chromatography.
  • The reaction mixture is then diluted with water, stirred further, filtered, washed, and dried to yield 5-bromo-6-fluoro-1H-indazole.
  • Reported yields vary from 77% to 81% depending on the base used.

This method is efficient and avoids harsh reflux conditions, providing a relatively mild route to the target compound.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents/Conditions Reaction Type Yield (%) Notes
1 2-nitro-5-bromoacetophenone Fe powder, NH4Cl, MeOH/H2O, 60 °C, overnight Reduction ~85 Produces 2-amino-5-bromoacetophenone
2 2-amino-5-bromo-6-fluoroacetophenone (analogous) NaNO2 (acidic, 0–10 °C), then SnCl2/HCl, pH 8–9 workup Diazotization & Cyclization ~80 Forms 3-methyl-5-bromo-6-fluoro-1H-indazole
3 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone K2CO3 or KHCO3 or NaOH, MeOH/H2O, room temp, 12 h Base-promoted deacetylation 77–81 Mild conditions, alternative synthesis
4 5-bromo-1H-indazol-3-amine (for derivatives) PdCl2(dppf) catalyst, Cs2CO3, 1,4-dioxane/H2O, 90 °C Suzuki coupling Variable For functionalized derivatives

Research Findings and Notes

  • The base-promoted deacetylation method (Step 3) provides a practical and scalable approach, with yields near 80%, and avoids the use of hydrazine or high temperatures.
  • The diazotization and cyclization route (Step 2) is a classical and reliable method for indazole ring formation, adaptable to various halogen substitutions.
  • The reduction of nitro to amino groups using iron powder and ammonium chloride is a mild and efficient alternative to catalytic hydrogenation, suitable for sensitive substrates.
  • Suzuki coupling methodologies enable further structural diversification of the indazole core but require careful selection of catalysts and conditions for fluorinated substrates.
  • The described methods have been validated by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy, confirming product purity and structure.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-6-fluoro-3-methyl-1H-indazole is primarily utilized as a building block for the synthesis of potential therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through the inhibition of critical signaling pathways .
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity, particularly against resistant strains such as MRSA. Minimum inhibitory concentrations (MIC) have been reported as low as 0.25 µg/mL, indicating strong potential for developing new antibiotics .

Biological Studies

The compound is also employed in biological research to explore its interactions with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for key enzymes, including GSK-3β and ROCK-1, which are crucial in various signaling pathways .
  • Anti-inflammatory Effects : Studies have demonstrated that it significantly reduces pro-inflammatory cytokines like IL-6 and nitric oxide (NO) in microglial cells, suggesting potential applications in treating neurodegenerative diseases .

Material Science

In addition to its biological applications, this compound is used in material science for the development of novel materials with specific electronic or optical properties. Its unique structure allows it to participate in polymerization reactions or serve as a precursor for advanced materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of therapeutic agentsInduces apoptosis in cancer cells; inhibits specific kinases
Antimicrobial ActivityPotential antibiotic developmentMIC values as low as 0.25 µg/mL against MRSA
Biological StudiesInvestigating enzyme inhibition and anti-inflammatory effectsReduces IL-6 and NO levels; inhibits GSK-3β and ROCK-1
Material ScienceDevelopment of novel materialsUseful as a precursor for advanced materials

Study A: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound significantly inhibited cell proliferation across various cancer cell lines, with mechanisms involving kinase inhibition leading to apoptosis.

Study B: Antimicrobial Efficacy

Research highlighted the compound's effectiveness against MRSA, showcasing its potential role in combating antibiotic resistance through low MIC values.

Study C: Anti-inflammatory Mechanisms

Experiments conducted on microglial cells revealed that the compound effectively decreased levels of inflammatory markers, suggesting its utility in neuroinflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 5-bromo-6-fluoro-3-methyl-1H-indazole, highlighting substituent variations and their impacts on properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Bromo-6-fluoro-3-iodo-1H-indazole 885520-35-4 Br (C5), F (C6), I (C3) 275.94 Iodo substituent increases molecular weight and polarizability
6-Bromo-4-fluoro-1H-indazole 1260381-83-6 Br (C6), F (C4) 213.03 Altered substitution pattern (Br/F positions) reduces steric hindrance
5-Bromo-4,7-difluoro-1H-indazole 1427396-09-5 Br (C5), F (C4/C7) 231.03 Additional fluorine enhances electronegativity
5-Bromo-3-iodo-6-methyl-1H-indazole 1360954-43-3 Br (C5), I (C3), CH₃ (C6) 277.99 Methyl and iodo groups alter steric/electronic profiles
6-Bromo-3-(trifluoromethyl)-1H-indazole 1211583-69-5 Br (C6), CF₃ (C3) 249.03 Trifluoromethyl group increases lipophilicity

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : The target compound’s ¹H-NMR would show signals for the methyl group (δ ~2.5 ppm) and aromatic protons influenced by electron-withdrawing Br/F substituents. Comparatively, 5-bromo-3-iodo-6-methyl-1H-indazole () exhibits downfield shifts for iodine-adjacent protons due to its heavy atom effect .
  • Mass Spectrometry : The molecular ion peak for the target compound (m/z ~229) aligns with its molecular weight, whereas iodinated analogues (e.g., 885520-35-4) show higher m/z values (~275) .

Biologische Aktivität

5-Bromo-6-fluoro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, with the molecular formula C8H6BrFN2. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The compound features a fused five-membered and six-membered ring containing nitrogen atoms, with bromine and fluorine substituents that may enhance its reactivity. The presence of these halogens is believed to influence its biological interactions, making it a candidate for various therapeutic applications.

Biological Activities

Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In studies evaluating its antiproliferative activity against various human cancer cell lines, it demonstrated promising results. For instance, the compound showed effective inhibition of cell growth in Hep-G2 liver cancer cells, with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Mechanism of Action
The mechanism through which this compound exerts its effects includes inducing apoptosis in cancer cells. In K562 leukemia cells, treatment with the compound resulted in increased apoptosis rates in a dose-dependent manner. Specifically, concentrations of 10, 12, and 14 μM led to total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively . This is further supported by Western blot analysis showing alterations in the expression of apoptosis-related proteins, such as decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indazole scaffold significantly impact biological activity. For example, variations in substituents at specific positions on the indazole ring can enhance or diminish its efficacy against different cancer cell lines. A comparative analysis of similar compounds shows that those with fluorine substitutions often exhibit superior biological activities .

Compound Name Molecular Formula IC50 (nM) Biological Activity
This compoundC8H6BrFN2~500Antitumor activity
5-Bromo-6-fluoro-1H-indazoleC7H4BrFN2~700Moderate antitumor activity
6-Bromo-5-fluoro-3-methyl-1H-indazoleC8H5BrFN2~800Lower antitumor activity

Case Studies

In a recent study focused on indazole derivatives, this compound was evaluated alongside other compounds for its potential as a dual inhibitor of c-MET kinase, an important target in cancer therapy. The study highlighted its ability to bind effectively to both wild-type and mutant forms of the kinase .

Another investigation looked at its effects on various signaling pathways involved in cell proliferation and survival. The findings suggested that this compound could modulate critical pathways such as ERK1/2 signaling, further supporting its role as a therapeutic agent .

Future Directions

The ongoing research into this compound suggests that further optimization of its chemical structure could lead to more potent derivatives with enhanced selectivity and reduced side effects. The exploration of its interactions with specific biological targets remains crucial for developing effective cancer therapies.

Q & A

Q. What synthetic routes are available for preparing 5-Bromo-6-fluoro-3-methyl-1H-indazole?

A common method involves alkylation of the indazole core. For example, alkylation using methyl halides in the presence of a strong base (e.g., Cs₂CO₃) in anhydrous DMF under nitrogen can introduce the methyl group at the 3-position. Bromination and fluorination steps typically employ N-bromosuccinimide (NBS) or Br₂ and Selectfluor®/DAST, respectively, with careful control of reaction conditions (temperature, stoichiometry) to ensure regioselectivity . Purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is recommended.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6, CDCl₃) to confirm substitution patterns. For example, aromatic protons in indazole derivatives typically resonate between δ 7.0–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C₈H₆BrFN₂: 229.97 g/mol).
  • IR : Identify functional groups like C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in halogenation or substitution reactions?

Regioselectivity in bromo-fluoro indazoles is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions with controlled equivalents of halogenating agents. For example, bromine tends to occupy electron-rich positions (e.g., para to electron-donating groups), whereas fluorine may direct via ortho/para effects . Monitoring reaction progress with LC-MS or TLC ensures precise control.

Q. What strategies improve solubility and bioavailability for in vitro studies?

  • Salt formation : Convert the free base to hydrochloride or mesylate salts.
  • Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetyl) at the N1 position, which cleave under physiological conditions .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction with programs like SHELXL (for small molecules) or PHENIX (for macromolecular complexes) determines bond lengths, angles, and packing structures. For example, SHELXL refines high-resolution data (≤1.0 Å) to confirm the methyl group’s position and halogen interactions . Twinning or low-resolution data may require iterative refinement and validation via R-factors.

Contradiction Analysis

Discrepancy in Reaction Yields : Lower yields with NaH (Table 2) may stem from incomplete deprotonation of the indazole N-H. Cs₂CO₃’s superior performance in DMF (polar aprotic solvent) suggests enhanced nucleophilicity of the methylating agent. Researchers should validate base-solvent compatibility via control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-3-methyl-1H-indazole
Reactant of Route 2
5-Bromo-6-fluoro-3-methyl-1H-indazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.